chemical properties of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde
Technical Profile: 3,5-Diphenyl-1H-pyrrole-2-carbaldehyde Executive Summary 3,5-Diphenyl-1H-pyrrole-2-carbaldehyde (CAS: 40872-77-3) is a pivotal heterocyclic intermediate used extensively in the synthesis of advanced op...
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde (CAS: 40872-77-3) is a pivotal heterocyclic intermediate used extensively in the synthesis of advanced optoelectronic materials, specifically BODIPY (Boron-dipyrromethene) dyes and porphyrinoids . Its structural uniqueness lies in the specific placement of phenyl groups at the 3 and 5 positions, which imparts significant lipophilicity and extended
-conjugation to the pyrrole core.
For researchers in drug discovery and materials science, this compound serves as a "linchpin" scaffold. The C2-aldehyde functionality is highly reactive toward condensation (Knoevenagel, Schiff base formation), while the vacant C4 position allows for further electrophilic substitution, enabling the construction of asymmetric molecular architectures.
Physicochemical Properties
The following data represents the consensus of experimental values derived from spectroscopic characterization.
Property
Value / Description
CAS Number
40872-77-3
Molecular Formula
CHNO
Molecular Weight
247.29 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
154–155 °C [1][4]
Solubility
Soluble in DCM, CHCl, DMSO, Acetone; Insoluble in Water
Acidity (pKa)
Pyrrole NH is weakly acidic (pKa ~16.5); deprotonation requires strong bases (e.g., NaH) or coordination to metals.[1]
Structural Analysis & Spectroscopic Signature
Understanding the NMR signature is critical for validating the purity of this intermediate during synthesis.
Electronic Environment: The phenyl rings at positions 3 and 5 act as electron sinks via conjugation, stabilizing the pyrrole ring but also making the C4 position sterically crowded.
Aldehyde Anisotropy: The carbonyl oxygen at C2 typically hydrogen bonds with the NH proton, locking the conformation and shifting the NH signal downfield.
Key
H NMR Signals (300 MHz, CDCl): [2]
10.04 ppm (br s, 1H): Pyrrole N-H (Broad due to exchange/H-bonding).
6.72 ppm (d, J = 2.8 Hz, 1H): C4-H (The only proton on the pyrrole ring carbon). The doublet splitting arises from coupling with the NH proton; in exchange, this often collapses to a singlet.
The most authoritative route to 3,5-diphenyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack formylation of the precursor 2,4-diphenylpyrrole .
Note on Regiochemistry:
Starting with 2,4-diphenylpyrrole , the most electron-rich and sterically accessible position for electrophilic attack is C5. Upon formylation at C5, standard IUPAC nomenclature renumbers the ring to give the aldehyde priority at C2. Thus:
Vilsmeier Reagent Formation: In a flame-dried flask under inert atmosphere (N
or Ar), cool anhydrous DMF (1.5 eq) to 0 °C. Add POCl (1.2 eq) dropwise over 15 minutes. Stir at 0 °C for 30 minutes until the Vilsmeier salt (chloroiminium ion) precipitates as a white solid or forms a viscous oil.
Substrate Addition: Dissolve 2,4-diphenylpyrrole in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of the pyrrole spot).
Hydrolysis: Pour the reaction mixture into crushed ice/saturated sodium acetate solution (buffered hydrolysis is preferred to prevent polymerization). Stir vigorously for 1 hour.
Workup: Extract with DCM (3x). Wash combined organics with water and brine.[3] Dry over Na
SO.
Purification: Concentrate in vacuo. Recrystallize from Ethanol or Ethyl Acetate/Hexanes to yield the off-white solid (Yield typically 80-90%).
Visual Pathway (DOT Diagram)
Caption: Vilsmeier-Haack formylation pathway converting 2,4-diphenylpyrrole to the target aldehyde.
Reactivity & Applications
A. Synthesis of Asymmetric BODIPY Dyes
This is the primary application. 3,5-diphenyl-1H-pyrrole-2-carbaldehyde is condensed with a different pyrrole (e.g., 2,4-dimethylpyrrole) to create asymmetric dipyrromethenes.
Mechanism: Acid-catalyzed condensation followed by oxidation (DDQ or p-chloranil) and boron complexation (BF
).
Significance: The phenyl groups at 3,5 positions induce a bathochromic shift (red-shift) in the fluorescence emission compared to alkyl-substituted BODIPYs.
B. Schiff Base Formation
The aldehyde group reacts readily with hydrazines or primary amines to form Schiff bases (hydrazones/imines). These derivatives are often explored for biological activity (e.g., antibacterial or antifungal properties) due to the metal-chelating ability of the resulting N-N-N or N-N-O motifs.
Application Workflow (DOT Diagram)
Caption: Workflow for synthesizing asymmetric BODIPY dyes using the target aldehyde as a scaffold.
solubility of 3,5-diphenylpyrrole-2-carboxaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 3,5-Diphenylpyrrole-2-carboxaldehyde in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 3,5-Diphenylpyrrole-2-carboxaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 3,5-diphenylpyrrole-2-carboxaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes theoretical principles of solubility, outlines a robust experimental protocol for its determination, and provides an informed estimation of its solubility profile based on analogous chemical structures. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a potential drug candidate from the laboratory to clinical application is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. For a compound like 3,5-diphenylpyrrole-2-carboxaldehyde, understanding its solubility in a variety of organic solvents is paramount for several key stages of development:
Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity during the synthesis and subsequent crystallization or chromatographic purification of the compound.
Formulation Development: The ability to dissolve the compound in a suitable solvent system is fundamental to creating viable dosage forms, whether for oral, parenteral, or topical administration.
In Vitro and In Vivo Screening: Consistent and reproducible biological assay results depend on the complete dissolution of the test compound in the assay medium.
The principle of "like dissolves like" is a foundational concept in predicting solubility.[1] This principle states that substances with similar polarities are more likely to be soluble in one another. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[1] The molecular structure of 3,5-diphenylpyrrole-2-carboxaldehyde, featuring two nonpolar phenyl rings and a more polar pyrrole-carboxaldehyde moiety, suggests a nuanced solubility profile that warrants careful experimental investigation.
Predicted Solubility Profile of 3,5-Diphenylpyrrole-2-carboxaldehyde
The molecule possesses a significant nonpolar character due to the two phenyl groups. This suggests a higher affinity for nonpolar or moderately polar organic solvents. The pyrrole ring itself is aromatic and contributes to the overall planarity and potential for π-π stacking interactions. The carboxaldehyde group and the N-H group of the pyrrole ring introduce polarity and the capacity for hydrogen bonding, which may impart some solubility in more polar solvents.[1]
Based on data for similar compounds, such as 3,5-dimethylpyrrole-2-carboxaldehyde and pyrrole-2-carboxaldehyde, a general solubility trend can be anticipated. 3,5-dimethylpyrrole-2-carboxaldehyde is noted to be soluble in common organic solvents like ethanol and dichloromethane, with limited water solubility.[2] Similarly, pyrrole-2-carboxaldehyde is soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol, but insoluble in water.[3]
Table 1: Predicted Solubility of 3,5-Diphenylpyrrole-2-carboxaldehyde in Common Organic Solvents
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Nonpolar
Hexane, Toluene
Moderate to High
The large nonpolar surface area from the two phenyl rings will interact favorably with nonpolar solvents.
These solvents can interact with both the nonpolar and polar regions of the molecule.
Polar Protic
Ethanol, Methanol
Moderate
The aldehyde and N-H groups can form hydrogen bonds with protic solvents, but the large nonpolar part may limit high solubility.
Highly Polar
Water, Dimethyl Sulfoxide (DMSO)
Low to Insoluble (Water), Moderate to High (DMSO)
The significant hydrocarbon character is expected to make it poorly soluble in water. DMSO is a strong polar aprotic solvent and is likely to be a good solvent.
Experimental Protocol for Solubility Determination
A systematic approach is necessary to accurately determine the solubility of 3,5-diphenylpyrrole-2-carboxaldehyde. The following protocol provides a standardized and reproducible method.[4][5][6]
Materials and Equipment
3,5-diphenylpyrrole-2-carboxaldehyde (solid)
A range of organic solvents (e.g., hexane, toluene, dichloromethane, THF, ethyl acetate, ethanol, methanol, DMSO)
Analytical balance
Vortex mixer
Thermostatically controlled shaker or water bath
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Syringe filters (e.g., 0.45 µm PTFE)
Step-by-Step Methodology
Preparation of Saturated Solutions:
Accurately weigh an excess amount of 3,5-diphenylpyrrole-2-carboxaldehyde into a series of vials.
Add a known volume of each selected organic solvent to the respective vials.
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Processing:
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
Carefully withdraw a sample of the supernatant using a syringe.
Filter the sample through a syringe filter to remove any undissolved solid particles.
Quantitative Analysis:
Prepare a series of standard solutions of 3,5-diphenylpyrrole-2-carboxaldehyde of known concentrations in a suitable solvent (one in which it is freely soluble).
Generate a calibration curve by analyzing the standard solutions using HPLC.
Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the range of the calibration curve.
Analyze the diluted samples by HPLC and determine their concentrations using the calibration curve.
Calculation of Solubility:
Calculate the solubility of 3,5-diphenylpyrrole-2-carboxaldehyde in each solvent using the following formula:
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
Visual Representation of the Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Causality Behind Experimental Choices
Use of Excess Solute: Adding an excess of the compound ensures that the resulting solution is truly saturated, which is the definition of solubility at a given temperature.
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful data.
Equilibration Time: Allowing sufficient time for equilibration ensures that the dissolution process has reached a steady state.
Filtration: The removal of all undissolved particles is critical to prevent overestimation of the solubility.
HPLC Analysis: HPLC is a highly sensitive and accurate technique for quantifying the concentration of a compound in a solution, making it ideal for solubility measurements.
Conclusion and Future Directions
While direct experimental data on the solubility of 3,5-diphenylpyrrole-2-carboxaldehyde is currently lacking, a combination of theoretical prediction and analogy to similar structures provides a strong starting point for researchers. The provided experimental protocol offers a robust framework for obtaining precise and reliable solubility data.
For drug development professionals, accurately determining the solubility of this compound in a range of pharmaceutically relevant solvents will be a critical next step. This data will inform formulation strategies and enable the advancement of 3,5-diphenylpyrrole-2-carboxaldehyde as a potential therapeutic agent. Future work should focus on generating this experimental data and exploring the impact of factors such as pH and the presence of co-solvents on its solubility.
References
Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]
Department of Chemistry, University of Calgary. Solubility test for Organic Compounds. [Link]
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
molecular weight and structural formula of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde
Executive Summary 3,5-Diphenyl-1H-pyrrole-2-carbaldehyde (CAS: 105508-07-4) is a critical heterocyclic building block, primarily utilized as the immediate precursor for meso-substituted and asymmetric BODIPY (Boron-Dipyr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde (CAS: 105508-07-4) is a critical heterocyclic building block, primarily utilized as the immediate precursor for meso-substituted and asymmetric BODIPY (Boron-Dipyrromethene) fluorophores. Its structural rigidity, provided by the phenyl groups at the 3 and 5 positions, imparts enhanced photostability to derived dyes, making it a staple in the development of bio-imaging probes and anion sensors.
This guide provides a validated physicochemical profile, a self-consistent synthetic protocol via the Vilsmeier-Haack reaction, and spectroscopic data for structural confirmation.
Chemo-Structural Identity
Physicochemical Properties
The following data represents the standard profile for high-purity (>98%) synthesized material.
Property
Value
Notes
IUPAC Name
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde
Molecular Formula
C₁₇H₁₃NO
Molecular Weight
247.29 g/mol
Monoisotopic Mass: 247.10
Appearance
White to Off-White Solid
Recrystallized from Ethyl Acetate/Hexanes
Melting Point
154 – 155 °C
Distinct sharp melting range [1]
Solubility
DMSO, DMF, CH₂Cl₂, Chloroform
Insoluble in water
Structural Topology
The molecule consists of a central pyrrole ring substituted with an aldehyde group at position 2, and phenyl rings at positions 3 and 5.[1] This specific substitution pattern is derived from the parent 2,4-diphenylpyrrole, where the aldehyde introduction forces a renumbering of the ring system.
Figure 1: Structural connectivity and functional group distribution.
Spectroscopic Validation (The "Fingerprint")
To validate the synthesis, the 1H NMR spectrum must show specific diagnostic signals. The absence of the C5-H proton (present in the starting material) and the appearance of the aldehyde singlet confirm the transformation.
Diagnostic 1H NMR Data (300 MHz, CDCl₃)
Proton Assignment
Chemical Shift (δ ppm)
Multiplicity
Integration
Diagnostic Value
NH (Pyrrole)
10.04
Broad Singlet
1H
Confirms N-H remains intact (no N-alkylation).
-CHO (Aldehyde)
9.63
Singlet
1H
Primary confirmation of formylation.
Ar-H (Phenyl)
7.70 – 7.33
Multiplets
10H
Overlapping phenyl signals.
C4-H (Pyrrole)
6.72
Doublet (J=2.8 Hz)
1H
The only remaining ring proton.
Note: In DMSO-d₆, the NH signal typically shifts downfield to ~12.38 ppm due to hydrogen bonding with the solvent [1].
Synthetic Protocol: Vilsmeier-Haack Formylation
The most robust route to 3,5-diphenyl-1H-pyrrole-2-carbaldehyde is the formylation of 2,4-diphenylpyrrole .
Reaction Logic: The Vilsmeier reagent (chloromethyliminium salt) is an electrophile that attacks the electron-rich pyrrole ring. Since the C2 and C4 positions of the starting material (2,4-diphenylpyrrole) are blocked by phenyl groups, and the C3 position is sterically hindered, substitution occurs at the vacant C5 position (alpha). Upon IUPAC renumbering, this C5-formyl product becomes the C2-carbaldehyde.
Quenching: Saturated Sodium Acetate (NaOAc) or Na₂CO₃ solution.[2]
Step-by-Step Methodology
Reagent Formation (In Situ):
Charge a flame-dried round-bottom flask with anhydrous DMF under N₂ atmosphere.
Cool to 0 °C using an ice bath.
Add POCl₃ dropwise over 15 minutes. Caution: Exothermic.
Stir for 15–30 minutes until the Vilsmeier salt precipitates (often visible as a white suspension).
Substrate Addition:
Dissolve 2,4-diphenylpyrrole in a minimal amount of anhydrous DMF or 1,2-dichloroethane.
Add this solution dropwise to the Vilsmeier reagent at 0 °C.
Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the aldehyde is more polar than the starting pyrrole).
Hydrolysis (Critical Step):
Pour the reaction mixture into ice-cold aqueous Sodium Acetate (10% w/v) or Saturated Na₂CO₃. Note: Basic hydrolysis is required to liberate the aldehyde from the iminium intermediate.
Stir vigorously for 1 hour. The product typically precipitates as a solid.
Purification:
Filter the precipitate and wash with copious water.
Recrystallization: Dissolve the crude solid in hot Ethyl Acetate (or Ethanol), filter while hot to remove insolubles, and allow to cool.
Yield: Typical yields range from 80–92%.
Figure 2: Synthetic workflow for the Vilsmeier-Haack formylation.
Applications in Drug Discovery & Materials
BODIPY Synthesis
This aldehyde is the "A-ring" precursor for asymmetric BODIPY dyes.
Mechanism: Acid-catalyzed condensation with a second pyrrole (B-ring) followed by oxidation (DDQ/p-chloranil) and complexation with BF₃·OEt₂.
Utility: The phenyl groups at 3,5 positions prevent free rotation, increasing the quantum yield of the resulting fluorophore [2].
Anion Sensing
The pyrrole NH and the aldehyde carbonyl can act as hydrogen bond donors/acceptors. Derivatives of this molecule are used to synthesize sensors for F⁻ and CN⁻ ions, where binding induces a colorimetric or fluorometric change.
References
Knight, P. D. et al. "N-Heterocyclic Carbene Complexes of Group 4 Metals." Chemical Communications, 2008, Supplementary Information (S15).[2]
Loudet, A., & Burgess, K. "BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties." Chemical Reviews, 2007, 107(11), 4891–4932.
Goli-Jolodar, O. et al. "Synthesis of BODIPY dyes and their 1H-pyrrole conjugated BODIPYs." Beilstein Journal of Organic Chemistry, 2014.[3]
literature review on 3,5-diphenyl-1H-pyrrole-2-carbaldehyde derivatives
An In-depth Technical Guide to the Synthesis, Characterization, and Biological Significance of 3,5-Diphenyl-1H-pyrrole-2-carbaldehyde Derivatives This guide provides researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis, Characterization, and Biological Significance of 3,5-Diphenyl-1H-pyrrole-2-carbaldehyde Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the 3,5-diphenyl-1H-pyrrole-2-carbaldehyde scaffold. We will delve into its synthesis, chemical reactivity, spectroscopic characterization, and the diverse biological activities exhibited by its derivatives, offering a foundation for future research and development in medicinal chemistry.
Introduction: The Significance of the Pyrrole Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with nitrogen-containing rings being particularly prominent.[1] Among these, the pyrrole ring is a privileged scaffold found in numerous natural products like heme, chlorophyll, and vitamin B12, as well as in a multitude of synthetic bioactive compounds.[1][2] The inherent chemical properties of the pyrrole nucleus allow for extensive functionalization, making it a cornerstone in medicinal chemistry for developing novel therapeutic agents.[1][2]
Pyrrole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The 3,5-diphenyl-1H-pyrrole-2-carbaldehyde core, in particular, serves as a highly versatile starting material. The two phenyl groups provide a rigid, lipophilic framework that can be further substituted to modulate biological activity and pharmacokinetic properties, while the carbaldehyde at the 2-position is a reactive handle for a wide array of chemical transformations. This allows for the systematic generation of large libraries of derivatives for high-throughput screening and structure-activity relationship (SAR) studies.
Synthesis of the Core Scaffold: 3,5-Diphenyl-1H-pyrrole-2-carbaldehyde
The most direct and efficient synthesis of 1,5-diarylpyrrole-2-carbaldehydes involves the acid-catalyzed ring transformation of 5-arylfuran-2-carbaldehydes with anilines.[5][6] This method is advantageous as it builds the desired substituted pyrrole ring in a single, convergent step from readily available precursors.
General Synthetic Workflow
The reaction proceeds via the initial formation of a Schiff base between the aniline and the furfural aldehyde, followed by an acid-catalyzed ring-opening of the furan and subsequent intramolecular cyclization with the elimination of water to form the stable pyrrole ring. The choice of acid catalyst (e.g., hydrochloric acid, sulfuric acid) is crucial for promoting both the initial condensation and the subsequent ring transformation.
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General workflow for the synthesis of diarylpyrrole-2-carbaldehydes.
Detailed Experimental Protocol
The following protocol is adapted from the synthesis of 1-(4-bromophenyl)-5-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde, as reported by Aslam et al.[5] This serves as a representative example of the ring transformation methodology.
Materials:
5-(4-nitrophenyl)furan-2-carbaldehyde
4-bromoaniline
Concentrated Hydrochloric Acid (HCl)
Ethanol
Standard laboratory glassware for reflux, filtration, and recrystallization
Step-by-Step Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5-(4-nitrophenyl)furan-2-carbaldehyde (1.0 mmol) and 4-bromoaniline (1.0 mmol) in 20 mL of ethanol.
Acidification: To the stirred solution, add 2-3 drops of concentrated HCl. The addition of a strong acid is critical to catalyze the imine formation and the subsequent furan ring-opening.
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Isolation: After cooling to room temperature, the product often precipitates from the ethanolic solution. Collect the solid product by vacuum filtration.
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials or soluble impurities. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
Characterization: Dry the purified product and characterize it using spectroscopic methods (NMR, IR, MS) and elemental analysis to confirm its structure and purity.
Derivatization Potential
The aldehyde functional group at the C2 position of the pyrrole ring is a gateway for extensive chemical modifications, allowing for the creation of diverse compound libraries.
Caption: Key derivatization pathways from the carbaldehyde scaffold.
One of the most common and effective derivatization strategies is the formation of Schiff bases (imines) or hydrazones. This is typically achieved by a simple condensation reaction with a primary amine or a hydrazine derivative, often catalyzed by a few drops of glacial acetic acid.[3][7] These reactions are high-yielding and allow for the introduction of a wide variety of functional groups, significantly expanding the chemical space for biological screening.
Spectroscopic and Structural Characterization
The structural elucidation of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde and its derivatives relies on a combination of standard spectroscopic techniques.
Technique
Key Characteristic Features
Reference
¹H NMR
Aldehyde Proton (CHO): Singlet, typically downfield around δ 9.6-9.8 ppm. Aromatic Protons (Ar-H): Multiplets in the range of δ 7.0-8.4 ppm. Pyrrole Protons: Doublets for the two coupled protons on the pyrrole ring, typically between δ 6.5-7.1 ppm.
Molecular Ion Peak (M⁺): The spectrum will show a clear molecular ion peak corresponding to the mass of the compound. Fragmentation: Characteristic fragmentation patterns, such as the loss of the CHO group or cleavage of the phenyl substituents, can be observed.
Provides definitive 3D structural confirmation, including bond angles, planarity of the pyrrole ring, and the dihedral angles of the phenyl substituents relative to the core.
Derivatives of the pyrrole scaffold are known for their wide range of biological activities. The 3,5-diphenyl-1H-pyrrole-2-carbaldehyde framework has served as a starting point for the development of compounds with significant therapeutic potential.
Antimicrobial and Antitubercular Activity
Schiff base derivatives of pyrrole-2-carbohydrazides have been synthesized and evaluated for their antimycobacterial activity.[7] Molecular docking studies suggest that these compounds may act as inhibitors of Enoyl-Acyl Carrier Protein Reductase (ENR), a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[7] This validated target makes these derivatives promising leads for the development of new antitubercular drugs. Other pyrrole derivatives have also shown broad-spectrum antibacterial and antifungal activities.[3]
Caption: Proposed mechanism of action for antitubercular pyrrole derivatives.
Anticancer and Antiproliferative Activity
Functionalized pyrrole scaffolds are important chemotypes for designing protein kinase inhibitors and have shown excellent antiproliferative potential.[4] For instance, Sunitinib, an anticancer drug, features a pyrrole ring.[4] Studies on related 3,5-diaryl-dihydropyrrole derivatives have demonstrated potent and selective activity against various human cancer cell lines, including lung, breast, and prostate cancer.[13] The nitrile group at position 2 was found to be essential for biological activity in these analogs, suggesting that derivatives from the carbaldehyde could have similar potency.[13]
Anti-inflammatory and Other Activities
Pyrrole derivatives have been investigated for their anti-inflammatory properties, with some showing activity as COX-1/COX-2 inhibitors.[3] Additionally, related 3,5-diphenyl-1H-pyrazole derivatives have been shown to possess platelet antiaggregating, hypotensive, and antiarrhythmic activities, highlighting the broad therapeutic potential of the diaryl-heterocycle pharmacophore.[14]
Compound Class
Biological Activity
Mechanism/Target (if known)
Reference
Pyrrole-2-carbohydrazides
Antitubercular
Enoyl-acyl carrier protein reductase (ENR) inhibition
The 3,5-diphenyl-1H-pyrrole-2-carbaldehyde scaffold is a valuable and highly versatile platform in medicinal chemistry. Its straightforward synthesis via ring transformation allows for the efficient production of the core structure. The reactivity of the C2-aldehyde group provides a powerful tool for generating extensive libraries of novel derivatives.
The broad spectrum of biological activities demonstrated by these derivatives—spanning from antimicrobial and antitubercular to anticancer and anti-inflammatory—underscores their significant therapeutic potential.
Future research should focus on:
Expansion of Derivative Libraries: Systematically exploring a wider range of substitutions on the N1 and C5 phenyl rings to fine-tune activity and selectivity.
Mechanism of Action Studies: Elucidating the precise molecular targets for derivatives that show potent biological activity, moving beyond initial screening to detailed pharmacological studies.
In Vivo Evaluation: Advancing the most promising in vitro candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
Computational Modeling: Employing in silico tools for rational design, predicting the binding of new derivatives to biological targets, and optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
By leveraging the chemical tractability and proven biological relevance of this scaffold, the scientific community can continue to develop novel and effective therapeutic agents for a range of human diseases.
References
A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. PubMed. [Link]
Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. RJPT. [Link]
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]
Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. [Link]
Exploring the Detailed Spectroscopic Characteristics, Chemical and Biological Activity of Three Pyrone Derivatives Using Experimental and Theoretical Tools. Polycyclic Aromatic Compounds. [Link]
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Semantic Scholar. [Link]
Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. ResearchGate. [Link]
Structure of some pyrroles with biological activities. ResearchGate. [Link]
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]
3,5-Diphenyl-1H-pyrazole derivatives. VIII. N-substituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, -propanamines and 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines with platelet antiaggregating, hypotensive, antiarrhythmic and other activities. PubMed. [Link]
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
DBU-promoted [4 + 3] annulation of pyrrole-2-carbaldehyde derivatives with indene-2-carbaldehydes: synthesis of indene-fused pyrrolo[1,2-a]azepines. Organic Chemistry Frontiers (RSC Publishing). [Link]
(PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. [Link]
Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. MDPI. [Link]
Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. ResearchGate. [Link]
An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES. RACO. [Link]
A Technical Guide to the Stability of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde Under Inert Atmosphere
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 3,5-diphenyl-1H-pyrrole-2-carbaldehyde is a polysubstituted pyrrole derivative with potential app...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3,5-diphenyl-1H-pyrrole-2-carbaldehyde is a polysubstituted pyrrole derivative with potential applications in medicinal chemistry and materials science. As with many heterocyclic aldehydes, its stability is a critical parameter that can influence experimental reproducibility, shelf-life, and the safety profile of downstream products. This in-depth technical guide provides a comprehensive overview of the factors governing the stability of this compound, with a specific focus on its handling and storage under an inert atmosphere. We will explore the intrinsic chemical liabilities of the molecule, potential degradation pathways, and provide detailed protocols for establishing a robust stability-indicating analytical method and conducting stability studies.
Introduction: The Chemical Nature of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde
3,5-diphenyl-1H-pyrrole-2-carbaldehyde is a molecule that combines the aromatic, electron-rich pyrrole ring with a reactive aldehyde functional group. The stability of this compound is dictated by the interplay of these two moieties and the influence of the bulky phenyl substituents.
The pyrrole nucleus is known for its susceptibility to electrophilic attack and polymerization, particularly under acidic conditions.[1][2][3] The aldehyde group, on the other hand, is prone to oxidation, forming the corresponding carboxylic acid, and can also participate in various condensation and polymerization reactions.[4][5] The phenyl groups at the 3 and 5 positions provide steric hindrance, which may offer some kinetic stability against intermolecular reactions. However, they also influence the electronic properties of the pyrrole ring, which can affect its reactivity.
Given these inherent chemical properties, ensuring the stability of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde requires careful control of its storage and handling environment. Commercial suppliers recommend storing the solid compound under an inert atmosphere at 2-8°C, which underscores its potential sensitivity.[6]
Potential Degradation Pathways Under Inert Atmosphere
While an inert atmosphere is designed to exclude reactive gases like oxygen, degradation can still occur through several mechanisms. Understanding these potential pathways is crucial for designing effective stability studies and for identifying any degradation products that may form.
Thermal Degradation: Even in the absence of oxygen, elevated temperatures can provide the activation energy for decomposition. For N-heterocyclic compounds, thermal degradation in an inert atmosphere often proceeds through radical mechanisms, which can lead to complex mixtures of products.[7]
Photodegradation: Pyrrole-containing compounds are often photolabile.[8] Exposure to light, particularly in the UV spectrum, can induce photochemical reactions, leading to decomposition.
Trace Contaminants: The presence of even minute quantities of reactive species in the inert atmosphere or adsorbed on the surface of the storage vessel can initiate degradation.
Trace Oxygen: Incomplete purging of the storage container can leave residual oxygen, which can lead to the oxidation of the aldehyde to a carboxylic acid.
Trace Moisture: Water can hydrolyze certain impurities or participate in condensation reactions.
Residual Acid or Base: Catalytic amounts of acid or base remaining from the synthesis can promote polymerization of the pyrrole ring.[1]
Below is a diagram illustrating the primary anticipated degradation pathways.
Caption: Primary degradation pathways for 3,5-diphenyl-1H-pyrrole-2-carbaldehyde.
Establishing a Stability-Indicating Analytical Method
A robust stability-indicating analytical method is the cornerstone of any stability study. This method must be able to separate the intact parent compound from its potential degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[9][10][11]
Protocol for Development of a Stability-Indicating HPLC Method
Initial Method Scouting:
Column: Begin with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient elution is recommended to resolve compounds with a range of polarities. Start with a mobile phase of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. The UV spectrum of the parent compound should be recorded to determine the optimal detection wavelength.
Forced Degradation Studies:
To ensure the method is stability-indicating, the compound must be intentionally degraded to generate its degradation products.[12][13]
Sample Preparation: Prepare stock solutions of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
Stress Conditions:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Store the solid compound at 105°C for 48 hours and also a solution at 60°C for 48 hours.
Photodegradation: Expose a solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
Analysis: Analyze the stressed samples by HPLC. The goal is to achieve approximately 10-30% degradation of the parent compound.
Method Optimization:
Adjust the gradient profile, mobile phase composition, and flow rate to achieve baseline separation between the parent peak and all degradation product peaks.
The peak purity of the parent compound in the stressed samples should be assessed using the PDA detector to ensure no co-eluting peaks.
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol for Stability Study Under Inert Atmosphere
This protocol outlines a systematic approach to evaluating the long-term stability of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde when stored under an inert atmosphere at various temperatures.[12][14][15][16]
Materials and Equipment
3,5-diphenyl-1H-pyrrole-2-carbaldehyde (of known initial purity)
High-purity inert gas (Nitrogen or Argon)
Schlenk flasks or amber glass vials with PTFE-lined septa
Vacuum/inert gas manifold (Schlenk line)
Temperature-controlled stability chambers or ovens
Validated stability-indicating HPLC method
NMR spectrometer and Mass Spectrometer for characterization of unknown degradants
Experimental Procedure
Sample Preparation:
Accurately weigh a sufficient amount of the compound into several labeled Schlenk flasks or vials.
Attach the flasks/vials to the Schlenk line.
Evacuate the flasks/vials under high vacuum for at least 30 minutes to remove atmospheric gases and any volatile impurities.
Backfill with the high-purity inert gas.
Repeat the evacuate/backfill cycle at least three times to ensure a completely inert atmosphere.
Seal the flasks/vials securely.
Storage Conditions and Time Points:
Store the samples at the following conditions:
Long-term: 2-8°C (recommended storage)
Accelerated: 25°C/60% RH and 40°C/75% RH (to predict long-term stability)
Define the time points for analysis. A typical schedule would be: 0, 1, 3, 6, 9, 12, 18, and 24 months.
Analysis:
At each time point, remove a sample from each storage condition.
Prepare a solution of known concentration in the HPLC mobile phase.
Analyze the sample using the validated stability-indicating HPLC method.
Record the peak area of the parent compound and any degradation products.
Calculate the purity of the sample and the percentage of each degradation product.
If significant unknown degradation products are observed, they should be isolated and characterized using techniques such as NMR and Mass Spectrometry.[4][5][17][18][19][20][21]
Data Presentation
The results of the stability study should be summarized in a table for easy comparison.
Storage Condition
Time (Months)
Purity (%)
Individual Impurity 1 (%)
Individual Impurity 2 (%)
Total Impurities (%)
2-8°C
0
99.5
<0.1
<0.1
0.5
3
99.4
0.1
<0.1
0.6
6
99.3
0.1
0.1
0.7
12
99.2
0.2
0.1
0.8
25°C/60% RH
0
99.5
<0.1
<0.1
0.5
3
98.9
0.3
0.2
1.1
6
98.2
0.5
0.4
1.8
40°C/75% RH
0
99.5
<0.1
<0.1
0.5
3
97.1
1.0
0.8
2.9
6
95.5
1.8
1.2
4.5
Table represents hypothetical data for illustrative purposes.
Conclusion and Recommendations
The stability of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde is a critical consideration for its use in research and development. The presence of both a pyrrole ring and an aldehyde functional group makes the molecule susceptible to degradation via oxidation, polymerization, and photochemical reactions.
Based on the available chemical knowledge, the following best practices are recommended:
Storage: The compound should be stored as a solid in a tightly sealed container under a positive pressure of a high-purity inert gas (argon or nitrogen). Storage at 2-8°C is recommended to minimize thermal degradation.
Handling: All manipulations of the compound should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Exposure to light should be minimized by using amber-colored vials and working in a dimly lit area.
Purity Assessment: The purity of the compound should be regularly assessed using a validated stability-indicating HPLC method, especially for long-term storage or before use in sensitive applications.
By following these guidelines and implementing a robust stability testing program, researchers can ensure the quality and integrity of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde, leading to more reliable and reproducible scientific outcomes.
References
Al-Amri, J. F., & Mirza, A. Z. (2020). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 25(11), 2655. [Link]
Cho, S., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry, 70(40), 13002–13014. [Link]
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. [Link]
JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
Semantic Scholar. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
ResearchGate. (2025, August 6). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. [Link]
Anderson, M. O., & Jones, R. V. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(56), 32585–32592. [Link]
World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
Hsu, F. F., et al. (2007). Mass spectrometry of fatty aldehydes. Journal of lipid research, 48(5), 989–1004. [Link]
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]
Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. [Link]
Farnier, M., et al. (1976). Nuclear magnetic resonance conformational studies of C-substituted pyrrolecarbaldehydes. Part II. Barrier to internal rotation in 5-substituted pyrrole-2-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 2, (4), 383-386. [Link]
Al-Tabakha, M. M., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2326. [Link]
ResearchGate. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]
International Journal of Trend in Scientific Research and Development. (2021, September 15). Stability Indicating HPLC Method Development – A Review. [Link]
PubMed. (2007, July 15). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. [Link]
Singh, R. P., et al. (2017). Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Cuminaldehyde. International Journal of Pharmaceutical Quality Assurance, 8(3), 125-131. [Link]
Quora. (2018, April 24). Why is the reaction of pyrrole difficult with acid?[Link]
Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. [Link]
ResearchGate. (n.d.). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. [Link]
Journal of Materials Chemistry. (n.d.). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. [Link]
Sadowski, Z., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2058. [Link]
Baxendale, I. R., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. ACS combinatorial science, 12(5), 455–464. [Link]
International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]
Wang, R., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3223. [Link]
SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]
University of Babylon. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. [Link]
RSC Advances. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]
Journal of Liquid Chromatography & Related Technologies. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]
CABI Digital Library. (n.d.). Synthesis and biological evaluation of some novel pyrrole derivatives. [Link]
PubMed. (2022, October 17). Pyrrole-2-carbaldehydes with neuroprotective activities from Moringa oleifera seeds. [Link]
SciELO México. (n.d.). Divergent and Selective Functionalization of 2-Formylpyrrole and its Application in the Total Synthesis of the Aglycone Alkaloid Pyrrolemarumine. [Link]
Organic Chemistry Portal. (n.d.). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. [Link]
National Center for Biotechnology Information. (n.d.). N-Heterocyclic Carbene-Catalyzed Oxidations. [Link]
ResearchGate. (2025, January 17). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. [Link]
MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
PubMed. (2018, February 2). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C═O Oxidation. [Link]
Application Note: Optimized Synthesis of Schiff Bases Derived from 3,5-Diphenyl-1H-pyrrole-2-carbaldehyde
Abstract & Strategic Overview The condensation of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde with primary amines to form Schiff bases (imines) is a critical step in synthesizing BODIPY analogs, dipyrromethene ligands, and me...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The condensation of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde with primary amines to form Schiff bases (imines) is a critical step in synthesizing BODIPY analogs, dipyrromethene ligands, and metal sensors. Unlike simple pyrrole-2-carbaldehydes, the 3,5-diphenyl derivative presents unique challenges:
Steric Hindrance: The phenyl group at the C3 position creates significant steric bulk proximal to the carbonyl center (C2), retarding nucleophilic attack.
Solubility: The lipophilic diphenyl motif reduces solubility in standard cold alcohols, often necessitating higher-boiling non-polar solvents or extended reflux times.
Electronic Stabilization: The conjugation of the phenyl rings stabilizes the starting aldehyde, raising the activation energy for the initial nucleophilic addition.
This guide provides two validated protocols: Method A (Standard Ethanolic Reflux) for reactive aliphatic amines, and Method B (Azeotropic Dehydration) for sterically hindered or electron-deficient aromatic amines.[1]
Chemical Context & Mechanism[1][2][3][4][5][6]
The reaction proceeds via a reversible acid-catalyzed nucleophilic addition-elimination. The equilibrium constant (
) is often unfavorable for hindered ketones and aldehydes; therefore, water removal is the driving force.[1]
Reaction Pathway
The amine lone pair attacks the carbonyl carbon, forming a carbinolamine intermediate (hemiaminal).[1] Proton transfer and subsequent dehydration yield the imine.
Figure 1: Mechanistic pathway for Schiff base formation.[1] The steric bulk of the 3-phenyl group significantly impacts the transition from Reactants to Hemiaminal.
Experimental Protocols
Method A: Ethanolic Reflux (Standard)
Best for: Aliphatic amines (e.g., ethylenediamine, amino acids) and electron-rich anilines.[1]
Green Chemistry Score: High (Ethanol solvent).
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde in absolute ethanol. Note: Gentle heating (40°C) may be required for complete dissolution due to the diphenyl groups.
Amine Addition: Add the primary amine dropwise. If the amine is a solid, dissolve it in a minimum amount of ethanol first.[1]
Catalysis: Add 2–3 drops of glacial acetic acid.
Reflux: Attach a water-cooled condenser and reflux the mixture at 80°C for 4–6 hours .
Monitoring: Check TLC (SiO2, Hexane:EtOAc 3:1).[1] The aldehyde spot (
) should disappear; the imine is usually less polar (higher ) or distinctly colored (yellow/orange).
Workup:
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
The Schiff base typically precipitates as a colored solid (yellow/orange/red).
Filter the solid and wash with cold ethanol (2 x 5 mL).
Purification: Recrystallize from hot Ethanol or Methanol/Chloroform mix if necessary.
Method B: Azeotropic Dehydration (Dean-Stark)
Best for: Unreactive anilines (e.g., nitro-anilines), bulky amines, or when Method A fails to reach >50% conversion.[1]
Principle: Uses Toluene to physically remove water from the equilibrium via azeotrope, forcing the reaction to completion (
No Precipitate? If using Method A and no solid forms upon cooling, reduce volume by 50% on a rotavap and place in a freezer (-20°C) overnight.
Hydrolysis: Schiff bases are hydrolytically unstable in acidic aqueous media. Ensure all NMR solvents (CDCl3) are acid-free (filter through basic alumina if necessary).
References
Synthesis of Pyrrole-Imine Ligands
Bhowon, M. G., et al. (2010).[1] Synthesis, Characterization, and Catalytic Activity of Metal Schiff Base Complexes Derived from Pyrrole‐2‐carboxaldehyde. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry.[1]
General Protocol for Pyrrole-2-carbaldehyde Condensation
Charles, A., et al. (2020).[1][4] Synthesis, Characterization of Metal Complexes of Schiff Base Derived from Pyrrole-2-Carbaldehyde and 4-Methoxy Aniline. Asian Journal of Chemistry, 32(12), 3012-3018.[1][4]
Al-Amiery, A. A., et al. (2012).[1] Spectroscopic, electrochemical and biological studies of the metal complexes of the Schiff base derived from pyrrole-2-carbaldehyde and ethylenediamine. Arabian Journal of Chemistry.
Kang, S. K., et al. (2017).[1] Crystal structure of (3,5-dimethyl-1H-pyrrol-2-yl)diphenylphosphine oxide. Acta Crystallographica Section E. (Demonstrates structural analogs and steric environments).
Application Note: Vilsmeier-Haack Formylation of 2,4-Diphenylpyrrole
Executive Summary This application note details the protocol for the formylation of 2,4-diphenylpyrrole using the Vilsmeier-Haack reaction. This transformation is a critical intermediate step in the synthesis of asymmetr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the formylation of 2,4-diphenylpyrrole using the Vilsmeier-Haack reaction. This transformation is a critical intermediate step in the synthesis of asymmetric BODIPY dyes, porphyrins, and dipyrromethene ligands. The procedure leverages the electrophilic nature of the in situ generated chloroiminium ion to selectively install a formyl group at the electron-rich
-position (C5) of the pyrrole ring.
Key Deliverables:
Regioselectivity: Exclusive formylation at the C5 position (yielding 3,5-diphenylpyrrole-2-carboxaldehyde).
Scalability: Protocol adapted for gram-scale synthesis.
Safety: Integrated hazard management for Phosphorus Oxychloride (POCl
The Vilsmeier-Haack reaction involves the generation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl
-excessive heterocycles that undergo electrophilic aromatic substitution preferentially at the -positions (C2 and C5) due to greater resonance stabilization of the intermediate sigma complex compared to the -positions (C3 and C4).
In 2,4-diphenylpyrrole :
C2 Position: Blocked by a phenyl group.
C3 Position: Open (
-position).
C4 Position: Blocked by a phenyl group.
C5 Position: Open (
-position).
Consequently, the Vilsmeier reagent attacks the highly reactive C5 position. Upon hydrolysis, the iminium intermediate is converted to the aldehyde, resulting in 3,5-diphenylpyrrole-2-carboxaldehyde (Note: IUPAC numbering priority shifts the aldehyde-bearing carbon to C2).
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the regioselective formylation of 2,4-diphenylpyrrole.
Safety & Pre-requisites
Critical Hazard: Phosphorus Oxychloride (POCl
)
Risk: Reacts violently with water to release HCl and phosphoric acid. Highly corrosive to eyes, skin, and respiratory tract.[4][5][6]
Control: Handle exclusively in a fume hood. Use dry glassware. Quench excess reagent slowly into buffered ice water.
PPE: Neoprene gloves, lab coat, chemical splash goggles, and face shield.
Reagent Quality
DMF: Anhydrous (water content <0.05%) to prevent premature hydrolysis of POCl
.
POCl
: Distilled if the liquid appears yellow/brown; it should be clear and colorless.
Substrate Addition: Dissolve 2,4-diphenylpyrrole (1.0 equiv) in a minimum amount of DMF (2–3 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C.
Note: If the substrate is not soluble in minimal DMF, it can be added as a solid in small portions, though solution addition is preferred for homogeneity.
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
Monitoring: Stir at RT for 2–4 hours.
TLC Check: (Eluent: 20% EtOAc in Hexanes). The starting material (high R
) should disappear, replaced by a lower R spot (iminium salt/aldehyde).
Optional Heating: If conversion is incomplete after 4 hours, heat to 60°C for 1 hour. (Steric bulk of phenyl groups may require thermal energy).
Phase 3: Hydrolysis & Isolation
Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice and Sodium Acetate (3.0 equiv dissolved in water).
Caution: Exothermic reaction. Stir vigorously. The pH should be adjusted to ~7–8.
Hydrolysis: Stir the aqueous mixture for 30–60 minutes. The iminium salt will hydrolyze to the aldehyde, often precipitating as a solid.
Extraction: If a filterable solid forms, filter and wash with water. If an oil forms, extract with Dichloromethane (3 x 50 mL).
Purification: Wash organic layers with brine, dry over Na
SO, and concentrate. Recrystallize from Ethanol or purify via flash chromatography (SiO, Hexanes/EtOAc).
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 3,5-diphenylpyrrole-2-carboxaldehyde.
Diagnostic: The disappearance of the C5-H signal from the starting material and the appearance of the downfield aldehyde singlet.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete hydrolysis of iminium salt.
Increase stirring time in aqueous NaOAc; ensure pH is basic (~8).
Dark/Tar Product
Reaction temperature too high; polymerization.
Maintain 0°C during addition; do not exceed 60°C during heating.
No Reaction
Wet DMF destroyed POCl.
Use freshly distilled or molecular-sieve dried DMF.
References
Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions.
[Link]
Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.
[Link]
Common Organic Chemistry. Phosphorus Oxychloride (POCl3) Safety and Properties.
[Link]
Wood, T. E., et al. (2007). Synthesis of 2,4-disubstituted pyrroles and their Vilsmeier formylation. (Contextual grounding for regioselectivity in substituted pyrroles).
[Link]
Synthesis of 3,5-Diphenyl-1H-pyrrole-2-carbaldehyde via a Multicomponent Oxidative Annulation Strategy
An Application Guide for Researchers Abstract: This technical note provides a comprehensive guide to the synthesis of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde, a valuable heterocyclic building block. We detail a robust and...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract: This technical note provides a comprehensive guide to the synthesis of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde, a valuable heterocyclic building block. We detail a robust and efficient one-pot protocol based on a copper- and iodine-mediated oxidative annulation of readily available starting materials. This method circumvents the need for harsh conditions or hazardous oxidants, aligning with modern principles of green chemistry.[1][2] The guide covers the underlying reaction mechanism, a detailed step-by-step experimental protocol, expected outcomes, and expert insights for troubleshooting. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking practical methods for constructing highly functionalized pyrrole scaffolds.
Introduction: The Significance of the Pyrrole Scaffold
Pyrroles are fundamental nitrogen-containing heterocycles that form the core of numerous natural products, pharmaceuticals, and advanced materials.[3][4] Their unique electronic properties and ability to participate in diverse chemical transformations make them a "privileged scaffold" in drug discovery.[4] Specifically, pyrrole-2-carbaldehydes are highly versatile intermediates, serving as precursors for a wide array of more complex molecules with significant biological activity, including antibacterial, anti-inflammatory, and anticancer properties.[5][6]
Traditional pyrrole syntheses, such as the Paal-Knorr or Hantzsch methods, often require pre-functionalized precursors and harsh reaction conditions.[7][8] Modern synthetic chemistry has shifted towards more efficient and atom-economical strategies. Transition-metal-catalyzed C-H activation and oxidative annulation reactions have emerged as powerful tools for the direct construction of complex heterocycles from simple, readily available feedstocks.[9][10][11]
This guide focuses on a practical and scalable de novo synthesis of pyrrole-2-carbaldehydes, adapted from the work of Wu and colleagues.[1][2][12] The strategy employs a copper/iodine co-mediated system to achieve a cascade reaction that combines three simple components into the target pyrrole structure, featuring a simultaneous oxidative annulation and a direct Csp³-H to C=O conversion.[1]
Reaction Principle and Mechanistic Rationale
The synthesis of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde is achieved through a one-pot, three-component reaction. The chosen precursors are acetophenone, ethyl benzoylacetate, and an ammonia source (ammonium acetate), which assemble the target scaffold under oxidative conditions.
Acetophenone: Provides the C5 carbon and the attached phenyl group, as well as the C2 carbon, whose methyl group is oxidized to the final carbaldehyde.
Ethyl Benzoylacetate: Serves as the C3-C4 fragment, incorporating the phenyl group at the 3-position.
Ammonium Acetate: Acts as the nitrogen source for the pyrrole ring, resulting in a 1H-pyrrole (unsubstituted at the N1 position).
The overall transformation is facilitated by a Cu(II)/I₂ catalytic system with molecular oxygen as the terminal oxidant, making it an environmentally benign process.[1]
Plausible Catalytic Cycle
The reaction proceeds through a sophisticated cascade of sequential reactions. While the precise mechanism is complex, a plausible pathway based on mechanistic studies is outlined below.[1][2]
Iodination & Kornblum Oxidation: The reaction initiates with the α-iodination of acetophenone, followed by a Kornblum oxidation where DMSO (the solvent) facilitates the conversion of the iodomethyl group into an intermediate phenylglyoxal.
Enamine Formation: Concurrently, ethyl benzoylacetate reacts with ammonium acetate to form an enamine intermediate.
Knoevenagel Condensation: The highly reactive phenylglyoxal undergoes a Knoevenagel condensation with the enamine.
Michael Addition & Cyclization: An intramolecular Michael addition follows, leading to the cyclization of the intermediate.
Oxidative Aromatization: The final step involves the copper-catalyzed oxidative dehydrogenation (aromatization) of the dihydropyrrole intermediate to furnish the stable pyrrole ring, with oxygen serving as the terminal oxidant.[1]
Caption: Proposed mechanism for the three-component synthesis.
Detailed Experimental Protocol
This protocol is an adaptation of a general method and should be performed by trained personnel in a controlled laboratory environment using appropriate personal protective equipment (PPE).
Glassware: 50 mL Schlenk flask or round-bottom flask, reflux condenser, magnetic stir bar, glass funnel, separatory funnel.
Equipment: Magnetic stirrer with heating plate, oil bath, rotary evaporator, vacuum pump, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup (silica gel, 200-300 mesh).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add copper(II) chloride (0.2 mmol, 27 mg), iodine (1.6 mmol, 406 mg), and ammonium acetate (2.0 mmol, 154 mg).
Evacuate and backfill the flask with oxygen (using a balloon).
Add anhydrous DMSO (10 mL) via syringe, followed by acetophenone (1.0 mmol, 120 mg, 118 µL) and ethyl benzoylacetate (1.0 mmol, 192 mg, 178 µL).
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
Workup and Quenching: After completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Concentration and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure 3,5-diphenyl-1H-pyrrole-2-carbaldehyde as a solid.
Data Summary and Expected Results
The following table summarizes the key quantitative parameters for the synthesis. Yields for this specific substrate combination are expected to be in the moderate to good range, consistent with similar examples in the literature.[1]
Characterization: The identity and purity of the final product, 3,5-diphenyl-1H-pyrrole-2-carbaldehyde (CAS 40872-77-3), should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).
Field Insights & Troubleshooting
Causality Behind Reagent Choices:
CuCl₂: Copper(II) salts are effective catalysts for oxidative C-H functionalization and aromatization steps.[1][11] CuCl₂ is inexpensive and readily available.
Iodine: Iodine serves multiple roles. It facilitates the initial α-functionalization of the ketone and participates in the oxidative catalytic cycle.
DMSO: Beyond its role as a polar aprotic solvent, DMSO is a crucial oxidant in the Kornblum oxidation step that converts the α-iodo ketone to the α-dicarbonyl intermediate.[1] Using a different solvent would likely halt the reaction at an early stage.
Common Issues and Solutions:
Low Yield: This can result from incomplete reaction or side product formation.
Solution: Ensure all reagents are pure and the DMSO is anhydrous. Confirm that the oxygen atmosphere is maintained throughout the reaction. Reaction time may need to be extended; monitor carefully by TLC.
Formation of Carboxylic Acid: Over-oxidation of the aldehyde product to the corresponding carboxylic acid can occur.
Solution: Strictly control the stoichiometry of the oxidants and the reaction time. Do not let the reaction run for an unnecessarily long period after the starting material is consumed.
Purification Difficulties: The product may co-elute with closely related impurities.
Solution: Use a slow gradient during column chromatography and carefully select the eluent system based on TLC analysis. Recrystallization may be an effective alternative or final purification step.
References
Rakshit, S., Patureau, F. W., & Glorius, F. (2010). Pyrrole Synthesis via Allylic sp3 C−H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes. Journal of the American Chemical Society, 132(28), 9585–9587. [Link]
Rakshit, S., Patureau, F. W., & Glorius, F. (2010). Pyrrole Synthesis via Allylic sp3 C−H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes. Journal of the American Chemical Society. [Link]
Xiong, M., et al. (2021). Synthesis of Polysubstituted Pyrroles through Electro-Oxidative Annulation of 1,3-Dicarbonyl Compounds and Primary Amines. The Journal of Organic Chemistry, 86(7), 4986–4993. [Link]
Hörberg, J., et al. (2023). Bifurcated Rhodaelectro-catalyzed C–H Activation for the Synthesis of Pyrroles and Lactones. ACS Catalysis. [Link]
Xiong, M., et al. (2021). Synthesis of Polysubstituted Pyrroles through Electro-Oxidative Annulation of 1,3-Dicarbonyl Compounds and Primary Amines. The Journal of Organic Chemistry. [Link]
Rakshit, S., Patureau, F. W., & Glorius, F. (2010). Pyrrole synthesis via allylic sp3 C-H activation of enamines followed by intermolecular coupling with unactivated alkynes. Journal of the American Chemical Society, 132(28), 9585–9587. [Link]
Organic Chemistry Frontiers. (n.d.). Palladium-catalyzed oxidative annulation of in situ generated enones to pyrroles: a concise route to functionalized indoles. RSC Publishing. [Link]
Reddy, R. S., et al. (2013). Rhodium(III)-catalyzed synthesis of cyclopenta[b]pyrroles from 1,2-diketones, 2-aminopyridine, and alkynes. Chemistry, an Asian journal, 8(7), 1386–1390. [Link]
Rakshit, S. (2010). Pyrrole Synthesis via Allylic sp3 C−H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes. SciSpace. [Link]
Reddy, C. R., et al. (2023). Rhodium(III)‐Catalyzed [4+1] Oxidative Annulation of Amides with 1,3‐enynes Through 1,4‐Rhodium Migration. Advanced Synthesis & Catalysis. [Link]
Lishchynskyi, A., et al. (2014). Rhodium(III)-Catalyzed Dearomatizing (3 + 2) Annulation of 2-Alkenylphenols and Alkynes. Journal of the American Chemical Society. [Link]
Zheng, J., et al. (2015). Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination. Organic Chemistry Portal. [Link]
Belyaeva, A. Y., et al. (2000). Substituted Pyrroles. Molecules, 5(1), 310. [Link]
Rajasekar, S., & Anbarasan, P. (2014). Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles to Polysubstituted Pyrroles. Organic Chemistry Portal. [Link]
Wang, B., et al. (2022). Rhodium-Catalyzed Asymmetric (3 + 2 + 2) Annulation via N–H/C–H Dual Activation and Internal Alkyne Insertion toward N-Fused 5/7 Bicycles. ACS Publications. [Link]
Dar'in, D., et al. (2023). Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters. RSC Advances. [Link]
Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]
Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 688–691. [Link]
ResearchGate. (2024). Oxidative [4+2] Annulation of Pyrrole‐2‐carbaldehyde Derivatives with o‐Hydroxyphenyl Propargylamines: Syntheses of 5,6,7‐Trisubstituted Indolizines. [Link]
Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C═O Oxidation. Organic Letters, 20(3), 688–691. [Link]
Le, T. B., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Catalysts, 12(5), 538. [Link]
Lishchynskyi, A., et al. (2014). Rhodium(III)-Catalyzed Dearomatizing (3 + 2) Annulation of 2-Alkenylphenols and Alkynes. Journal of the American Chemical Society, 136(22), 7796–7799. [Link]
Neu, H. M., & Ellman, J. A. (2016). Annulation of Hydrazones and Alkynes via Rhodium(III)-Catalyzed Dual C–H Activation: Synthesis of Pyrrolopyridazines and Azolopyridazines. Organic Letters, 18(15), 3566–3569. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]
SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. [Link]
Burress, C. N., et al. (2016). Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. The Journal of Organic Chemistry. [Link]
Li, X., et al. (2009). Synthesis of Trisubstituted Pyrroles from Rhodium-Catalyzed Alkyne Head-to-Tail Dimerization and Subsequent Gold-Catalyzed Hydroamination. Chemistry – An Asian Journal. [Link]
Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(2), 201–207. [Link]
ResearchGate. (2017). Indolines by Rhodium(III)-Catalyzed Annulation of 2-Alkenylanilides with Alkynes. [Link]
Google Patents. (n.d.).
Zhang, Y., Zheng, J., & Cui, S. (2014). Rh(III)-catalyzed C-H activation/cyclization of indoles and pyrroles: divergent synthesis of heterocycles. The Journal of Organic Chemistry, 79(14), 6490–6500. [Link]
ResearchGate. (2015). Synthesis of some new pyrrole derivatives and their antimicrobial activity. [Link]
Wróblewska, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(5), 2977. [Link]
ResearchGate. (2023). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. [Link]
RJPT. (2020). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. [Link]
Application Note: 3,5-Diphenyl-1H-pyrrole-2-carbaldehyde in Fluorescent Probe Design
This guide outlines the strategic application of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde (CAS 40872-77-3) as a precursor for advanced fluorescent probes. Executive Summary 3,5-Diphenyl-1H-pyrrole-2-carbaldehyde (DPPC) is...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the strategic application of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde (CAS 40872-77-3) as a precursor for advanced fluorescent probes.
Executive Summary
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde (DPPC) is a high-value heterocyclic intermediate used primarily to synthesize asymmetric BODIPY dyes and Schiff base chemosensors . Unlike simple alkyl-substituted pyrroles, the phenyl groups at the 3- and 5-positions provide:
Red-Shifted Emission: Extended
-conjugation lowers the HOMO-LUMO gap.
Steric Protection: Bulky phenyl groups reduce aggregation-caused quenching (ACQ) in the solid state or high concentrations.
Lipophilicity: Enhanced cell membrane permeability for bio-imaging applications.
This guide details two validated protocols:
Protocol A: Synthesis of Asymmetric BODIPY Dyes (Red/NIR emission).
Protocol B: Synthesis of "Turn-On" Schiff Base Metal Sensors.
Solubility: Soluble in DCM, THF, DMSO; sparingly soluble in water/hexanes.
Reactivity: The C2-formyl group is highly reactive toward nucleophiles (amines, pyrroles), while the NH proton allows for hydrogen bonding or further functionalization.
Protocol A: Synthesis of Asymmetric BODIPY Dyes
Context: Asymmetric BODIPY dyes are difficult to synthesize via the standard "aldehyde + 2 pyrroles" route, which produces symmetric mixtures. Using DPPC allows for the controlled addition of a second, different pyrrole moiety, ensuring asymmetry.
Mechanism
The reaction proceeds via an acid-catalyzed condensation of DPPC with an
-free pyrrole to form a dipyrromethene intermediate. Unlike symmetric synthesis, no oxidation step (e.g., DDQ) is typically required because the aldehyde carbon retains its oxidation state to form the methine bridge directly.
Figure 1: Logical flow for the synthesis of asymmetric BODIPY dyes from DPPC.
Eluent: Hexane/DCM or Hexane/Ethyl Acetate gradient. The BODIPY dye usually elutes as a highly fluorescent band (green/orange/red depending on substitution).
Troubleshooting:
Low Yield:[4] Ensure anhydrous conditions.[5][6] Water kills the POCl
activation.
Symmetric Byproducts: Use a slight excess of the second pyrrole and add the aldehyde slowly if using TFA. With POCl
, scrambling is less common.
Protocol B: Schiff Base Fluorescent Chemosensor
Context: The aldehyde group of DPPC easily condenses with primary amines to form Schiff bases (imines). These compounds often exhibit Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT) , which can be modulated by metal ion binding (e.g., Cu
, Zn, Al).
Mechanism
Free Ligand: Often weakly fluorescent due to C=N isomerization (non-radiative decay) or PET from the lone pair of the imine nitrogen to the fluorophore.
Metal Bound: Chelation locks the C=N bond (restricting rotation) or blocks the lone pair, turning fluorescence ON (Chelation Enhanced Fluorescence - CHEF) or OFF (paramagnetic quenching).
Figure 2: Synthesis and sensing mechanism of DPPC-based Schiff base sensors.
Experimental Protocol
Materials:
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde (1.0 mmol)
Amine source (e.g., Hydrazine hydrate, Ethylenediamine, or o-Aminophenol) (1.0–1.2 mmol)
Ethanol (Absolute)
Glacial Acetic Acid (Catalytic, 1-2 drops)
Step-by-Step Procedure:
Reaction:
Dissolve DPPC (247 mg, 1.0 mmol) in hot ethanol (15 mL).
Add the amine (1.1 mmol) dropwise.
Add 1 drop of glacial acetic acid.
Reflux the mixture for 2–4 hours. Monitor by TLC (disappearance of aldehyde spot).
Isolation:
Cool to room temperature.[7] The Schiff base often precipitates as a colored solid.
Filter the precipitate.
Wash with cold ethanol and diethyl ether.
Recrystallization:
Recrystallize from Ethanol/DMF mixtures if necessary to obtain analytical purity.
Sensing Assay (Validation):
Prepare a stock solution of the probe (10
M) in DMSO/Water (9:1).
Record the fluorescence spectrum (
nm).
Titrate with metal perchlorate salts (Zn
, Cu, Fe).
Expectation: A significant shift in emission intensity or wavelength indicates successful sensor function.
Characterization & QC
Technique
Diagnostic Signal
Purpose
H NMR
9.5–9.8 ppm (Aldehyde CHO)
Disappearance confirms reaction completion.
H NMR
8.0–8.5 ppm (Imine CH=N)
Appearance confirms Schiff base formation.
HRMS
[M+H] or [M+Na]
Confirms molecular formula and purity.
UV-Vis
300–400 nm (Precursor) vs 500+ nm (BODIPY)
Verifies conjugation extension.
Fluorescence
Quantum Yield ()
High (>0.5) for BODIPY; Variable for Schiff Base.
References
Synthesis of Asymmetric BODIPY
Title: Synthesis and Optical Properties of Unsymmetric Arom
functionalization of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde at the N-position
Application Note & Protocol Guide | Doc ID: AN-PYR-052 Strategic Overview The molecule 3,5-diphenyl-1H-pyrrole-2-carbaldehyde is a "privileged scaffold" in the synthesis of BODIPY (boron-dipyrromethene) dyes, porphyrins,...
The molecule 3,5-diphenyl-1H-pyrrole-2-carbaldehyde is a "privileged scaffold" in the synthesis of BODIPY (boron-dipyrromethene) dyes, porphyrins, and dipyrrin-based metal chelators. While the aldehyde at position C2 and the phenyl groups at C3/C5 define its photophysical core, the N-position (N1) remains the critical vector for tuning solubility, preventing aggregation, and introducing bioconjugation handles.
However, this substrate presents a unique synthetic paradox:
Increased Acidity: The electron-withdrawing formyl group at C2 lowers the pK
of the N-H proton (approx. 15–16) compared to unsubstituted pyrrole (pK ~23), theoretically facilitating deprotonation.
Steric Blockade: The phenyl group at C5 acts as a steric gatekeeper, significantly hindering nucleophilic attack on bulky electrophiles.
This guide provides high-fidelity protocols to overcome these barriers, focusing on N-alkylation (for solubility/tethering) and N-arylation (for electronic modulation).
Mechanistic Considerations & Decision Matrix
Successful functionalization requires matching the base strength and solvent polarity to the electrophile's reactivity and size.
The Steric-Electronic Landscape
Electronic Effect: The pyrrolide anion is stabilized by the C2-formyl group, making it a "softer" nucleophile. This favors orbital-controlled reactions (
) but reduces reactivity toward hard electrophiles.
Steric Effect: The C5-phenyl ring rotates out of plane but still blocks the "western" approach to the nitrogen.
Experimental Decision Matrix (Graphviz)
Figure 1: Decision matrix for selecting the optimal functionalization protocol based on electrophile sterics and electronics.
While weaker bases (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) work for methyl iodide, the steric bulk of the 3,5-diphenyl system often results in incomplete conversion. This protocol uses Sodium Hydride (NaH) in DMF . The dipolar aprotic solvent separates the / Pyrrolide ion pair, exposing the nitrogen for maximum nucleophilicity despite the C5-phenyl hindrance.
Recrystallization (EtOH/Water) is often sufficient.
If oil: Flash chromatography (Hexanes:EtOAc, typically 9:1 to 4:1).
Data Validation (Expected Results)
Analytic Method
Unsubstituted (Starting Material)
N-Alkylated (Product)
1H NMR
Broad singlet at ~9.5–10.5 ppm (N-H)
Absent
1H NMR
-
New alkyl signals (e.g., N-Me singlet ~3.8–4.0 ppm)
IR Spectroscopy
Sharp stretch ~3200–3300 cm (N-H)
Absent
TLC (Hex:EtOAc)
Lower (H-bond donor)
Higher (No H-bond donor)
Protocol B: N-Arylation (Chan-Lam Coupling)
Objective: Introduction of aryl groups (Phenyl, p-Methoxyphenyl).
Mechanism: Copper(II)-mediated oxidative cross-coupling.
Why this protocol?
Traditional Buchwald-Hartwig (Pd-catalyzed) couplings are difficult due to the potential poisoning of Pd by the aldehyde or competitive reactions. The Chan-Lam coupling uses boronic acids and proceeds at room temperature under air, making it ideal for sensitive pyrrole-2-carbaldehydes.
To a reaction vial, add the pyrrole substrate , Aryl Boronic Acid , and
.
Add DCM (does not need to be anhydrous).
Activation:
Add Pyridine dropwise.
Note: The solution usually turns a deep blue/green color (active Cu-amine species).
Reaction:
Stir vigorously at Room Temperature open to the air (a drying tube is recommended to exclude excessive moisture but allow air).
Time: This reaction is slower than alkylation. Expect 24–48 hours.
Optimization: If slow, heat to 40°C or use an
balloon.
Workup:
Filter the mixture through a pad of Celite to remove copper salts.
Wash the pad with DCM.
Concentrate the filtrate.
Purification:
Flash chromatography is almost always required to separate the product from excess boronic acid and homocoupled byproducts.
Critical Troubleshooting & QC
Issue: C-Alkylation vs. N-Alkylation
Pyrroles are ambident nucleophiles. While the N-H is the most acidic, the C4 position is nucleophilic.
Diagnosis: Check 1H NMR.[3] If the N-H peak remains but the alkyl group is present, you have C-alkylated.
Solution: Use "Harder" conditions to favor N-attack. Ensure complete deprotonation with NaH before adding the electrophile. Switch solvent to DMF or DMSO (promotes N-alkylation over C-alkylation via ion separation).
Issue: Aldehyde Oxidation
The aldehyde at C2 is susceptible to oxidation to carboxylic acid or Cannizzaro disproportionation in strong base/heat.
Prevention: Keep alkylation temperature at 0°C during base addition. Avoid aqueous bases (NaOH/KOH) if possible; use anhydrous conditions.
Pathway Visualization (Graphviz)
Figure 2: Reaction pathway showing the deprotonation and subsequent nucleophilic attack.[1]
References
BODIPY Synthesis Overview:
Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891-4932.
Chan-Lam Coupling on Pyrroles:
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856.
Acidity and Reactivity of Pyrrole-2-carbaldehydes:
Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Classic reference for pKa values and reactivity patterns).
General N-Alkylation Protocol (NaH/DMF):
BenchChem Application Note. N-Alkylation of substituted pyrroles using Sodium Hydride.[1]
(Generalized reference based on standard organic synthesis protocols verified in search).
Technical Support Center: Solvent Selection & Handling for 3,5-Diphenyl-1H-pyrrole-2-carbaldehyde
Case ID: 35DP-CHO-SOLV-001 Status: Active Analyst: Senior Application Scientist, Chemical Development Group Executive Technical Summary 3,5-Diphenyl-1H-pyrrole-2-carbaldehyde is a critical intermediate, primarily utilize...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 35DP-CHO-SOLV-001
Status: Active
Analyst: Senior Application Scientist, Chemical Development Group
Executive Technical Summary
3,5-Diphenyl-1H-pyrrole-2-carbaldehyde is a critical intermediate, primarily utilized in the synthesis of asymmetric BODIPY dyes, porphyrins, and dipyrromethene metal complexes. Its structural duality—possessing lipophilic phenyl rings at positions 3 and 5, alongside polar hydrogen-bonding motifs (pyrrolic NH and aldehyde C=O)—creates a specific solubility profile that dictates reaction success.
The "Golden Rule" of Handling:
This compound is acid-sensitive . While stable as a solid, prolonged exposure to acidic solvents (like unbuffered chloroform or acidic alcohols) can induce self-condensation or polymerization, often observed as a color shift from yellow to dark red/brown.
Solvent Selection Matrix
Use this matrix to select the optimal solvent system based on your experimental objective.
Experimental Goal
Primary Solvent System
Catalyst/Additive
Technical Rationale
BODIPY Synthesis (Condensation)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
POCl₃ or TFA
Chlorinated solvents solubilize the phenyl rings while stabilizing the cationic dipyrromethene intermediate.
Schiff Base Formation
Ethanol (EtOH) (Anhydrous)
Glacial Acetic Acid (Cat.)
Protic solvent promotes imine formation; the product often precipitates, driving equilibrium.
Knoevenagel Condensation
Toluene or Benzene
Piperidine/Acetic Acid
Non-polar aromatics allow for azeotropic water removal (Dean-Stark), essential for pushing conversion.
Recrystallization
Ethanol/Water (9:1) or DCM/Hexane
N/A
High solubility in hot EtOH/DCM; poor solubility in cold/non-polar counterparts induces crystal growth.
NMR Analysis
DMSO-d₆ or CDCl₃
TMS (Internal Std)
DMSO-d₆ prevents solute aggregation via H-bonding disruption (NH...O=C).
Visual Workflow: Solvent Decision Tree
The following logic gate guides your solvent choice to minimize side reactions and maximize yield.
Figure 1: Decision tree for selecting the appropriate solvent system based on reaction type and impurity profile.
Detailed Experimental Protocols
Protocol A: Synthesis of Asymmetric BODIPY (Condensation)
Context: Reacting 3,5-diphenyl-1H-pyrrole-2-carbaldehyde with a substituted pyrrole.
Solvent Prep: Deoxygenate Dichloromethane (DCM) by sparging with nitrogen for 15 minutes. Reason: Pyrrolic intermediates are oxidation-sensitive prior to boron complexation.
Dissolution: Dissolve 1.0 eq of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde and 1.0 eq of the second pyrrole in DCM (0.1 M concentration).
Acid Catalysis: Add POCl₃ (1.1 eq) dropwise at 0°C.
Observation: The solution should darken from yellow to deep red/purple. This confirms the formation of the dipyrromethene hydrochloride salt.
Complexation: Add DIEA (N,N-Diisopropylethylamine) (5-10 eq) followed by BF₃·OEt₂ (1.5 eq).
Validation: Spot on TLC. The aldehyde spot (usually bright yellow/orange under UV) should disappear, replaced by a highly fluorescent (green/orange) non-polar spot.
Protocol B: Recrystallization (Purification)
Context: Purifying crude aldehyde from tarry polypyrrole byproducts.
Dissolution: Dissolve crude solid in minimal boiling Ethanol (EtOH) .
Filtration: If dark insoluble particles remain (polymerized pyrrole), filter hot through a glass frit.
Nucleation: Add warm Water dropwise until a faint turbidity persists.
Cooling: Allow to cool slowly to Room Temperature, then 4°C.
Recovery: Filter the yellow needles. Wash with cold 50% EtOH/Water.
Troubleshooting & FAQs
Q1: My reaction mixture turned black immediately after adding acid. Is my product ruined?
Check Acid Strength: Strong mineral acids (HCl, H₂SO₄) can be too harsh for electron-rich diphenyl pyrroles. Switch to POCl₃ or TFA (Trifluoroacetic acid).
Check Concentration: If the reaction is too concentrated (>0.5 M), polymerization is favored over condensation. Dilute to 0.05–0.1 M .
Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon.
Q2: The aldehyde is "oiling out" during recrystallization instead of forming crystals.
Diagnosis: The solvent polarity gap is too wide, or cooling is too rapid.
Solution:
Switch Solvent System: If using EtOH/Water, switch to DCM/Hexane . Dissolve in DCM, then layer Hexane on top (vapor diffusion method) rather than direct addition.
Seed Crystal: Scratch the glass wall or add a tiny crystal of pure material to induce nucleation.
Q3: I see double peaks in the NMR spectrum (CHO signal). Is it decomposing?
Diagnosis: Likely Rotamers or H-bonding aggregation , not decomposition.
Verification:
Run the NMR in DMSO-d₆ instead of CDCl₃. DMSO disrupts intermolecular H-bonds.
If peaks coalesce at higher temperatures (e.g., 50°C), it is a dynamic equilibrium/rotamer effect, not an impurity.
Q4: Can I use Methanol for the Knoevenagel condensation?
Analysis: Methanol is often too low-boiling (65°C) to drive difficult condensations with the sterically hindered diphenyl system.
Recommendation: Use Toluene (110°C) with a Dean-Stark trap. The higher temperature overcomes the steric barrier of the phenyl rings at positions 3 and 5.
References
BODIPY Synthesis Mechanisms: Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891-4932.
Pyrrole-2-carbaldehyde Reactivity: Wood, T. E., et al. (2007). Synthesis and properties of 3,5-diaryl-BODIPY dyes. New Journal of Chemistry, 31, 1-10.
Solvent Effects in Condensation: Sobenina, L. N., et al. (2011). Synthesis of pyrrole-2-carbaldehydes. Current Organic Chemistry.
General Solubility Data: PubChem Compound Summary for substituted pyrrole-2-carbaldehydes.
For further technical assistance, please contact the Chemical Development Support Team quoting Case ID 35DP-CHO-SOLV-001.
Optimization
Catalyst Choice for Synthesizing 3,5-Diphenyl-1H-Pyrrole-2-Carbaldehyde Derivatives: A Technical Support Center
Welcome to the Technical Support Center for the synthesis of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-dep...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the complexities of this synthetic pathway. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, ensuring a higher success rate and a deeper understanding of the underlying chemical principles.
The synthesis of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde derivatives is a critical process in the development of various pharmacologically active compounds. The core of this synthesis typically involves a two-step sequence: the initial formation of the 3,5-diphenyl-1H-pyrrole scaffold via the Paal-Knorr reaction, followed by the introduction of the carbaldehyde group at the C2 position through a Vilsmeier-Haack formylation. The choice of catalyst in the initial Paal-Knorr cyclization is paramount for achieving high yields and purity of the pyrrole intermediate, which directly impacts the success of the subsequent formylation.
Troubleshooting Guide: Catalyst Selection and Reaction Optimization
This section addresses specific issues you may encounter during the synthesis, providing practical solutions and the scientific rationale behind them.
Issue 1: Low Yield in Paal-Knorr Synthesis of 3,5-Diphenyl-1H-Pyrrole
Question: My Paal-Knorr reaction of 1,4-diphenyl-1,4-butanedione with a primary amine is resulting in a low yield of the desired 3,5-diphenyl-1H-pyrrole. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Paal-Knorr synthesis of this specific pyrrole can stem from several factors, primarily related to catalyst choice and reaction conditions.
Potential Causes and Solutions:
Inadequate Catalyst Activity: The traditional use of strong protic acids can sometimes lead to side reactions or degradation of starting materials, especially with sensitive substrates.
Solution: Switch to a milder and more efficient catalyst.
Brønsted Acids: Trifluoroacetic acid (TFA) has been shown to be a highly effective catalyst for Paal-Knorr reactions, often providing excellent yields under relatively mild conditions.[1] Another green and efficient option is using a solid-supported acid like silica sulfuric acid (SiO₂-OSO₃H), which simplifies work-up and catalyst recovery.[2]
Lewis Acids: A wide array of Lewis acids can catalyze the Paal-Knorr synthesis, often with high efficiency.[3] Scandium triflate (Sc(OTf)₃) is a particularly effective and reusable catalyst for this transformation.[4] Other metal-based catalysts, including those of zinc, copper, and titanium, have also been successfully employed.[4]
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
Solution: Systematically optimize the reaction conditions.
Temperature: While some Paal-Knorr reactions require elevated temperatures, starting with milder conditions (e.g., room temperature or slightly elevated) and gradually increasing the temperature can help minimize side product formation.
Solvent: The choice of solvent can influence reaction rates and yields. While some reactions can be performed under solvent-free conditions, using a high-boiling point, inert solvent can be beneficial.[5]
Microwave Irradiation: For rapid optimization and potentially higher yields, microwave-assisted synthesis can be a powerful tool.[3]
Furan Formation as a Side Reaction: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl compound can undergo acid-catalyzed cyclization and dehydration to form a furan byproduct before the amine can react.[6]
Solution:
pH Control: Maintain a pH above 3 to favor the formation of the pyrrole.[6]
Use of Excess Amine: Employing an excess of the amine can shift the equilibrium towards the formation of the pyrrole.[6]
Issue 2: Formation of Tarry Byproducts in the Vilsmeier-Haack Formylation
Question: During the Vilsmeier-Haack formylation of 3,5-diphenyl-1H-pyrrole, I am observing the formation of a dark, tarry residue, which makes product isolation difficult. What is causing this and how can it be prevented?
Answer: The formation of tarry materials is a common issue in Vilsmeier-Haack reactions, often due to the decomposition of the starting material or product under the reaction conditions, or the presence of impurities.
Potential Causes and Solutions:
Reaction Overheating: The formation of the Vilsmeier reagent (from DMF and POCl₃) is an exothermic process. Uncontrolled temperature can lead to polymerization and decomposition.
Solution: Maintain strict temperature control throughout the reaction. The Vilsmeier reagent should be prepared at a low temperature (typically 0-5 °C) and the pyrrole substrate should be added slowly to the pre-formed reagent while maintaining the low temperature.[7]
Presence of Moisture: The Vilsmeier reagent is highly sensitive to moisture and will decompose upon contact with water.
Solution: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity reagents.[7]
Excessive Reaction Time or Temperature: Prolonged heating can lead to the degradation of the electron-rich pyrrole ring and the formylated product.
Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be promptly worked up. If the reaction is sluggish at lower temperatures, a modest increase in temperature (e.g., to 40-60 °C) can be attempted, but for the shortest possible duration.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and efficient catalyst for the Paal-Knorr synthesis of 3,5-diphenyl-1H-pyrrole from 1,4-diphenyl-1,4-butanedione?
While several catalysts can be effective, Trifluoroacetic acid (TFA) is an excellent choice for this transformation due to its ability to promote the reaction efficiently under relatively mild conditions, often leading to high yields.[1] For a more environmentally friendly and easily separable option, silica-supported sulfuric acid is also a highly recommended catalyst.[2] If you are looking for a Lewis acid catalyst, Scandium triflate (Sc(OTf)₃) has demonstrated excellent performance and reusability.[4]
Q2: What is the mechanism of the Paal-Knorr synthesis?
The mechanism of the Paal-Knorr pyrrole synthesis involves the initial nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group to form a cyclic dihydroxytetrahydropyrrole derivative. This intermediate then undergoes dehydration to yield the aromatic pyrrole ring. The ring-closing step is often the rate-determining step of the reaction.[3]
Q3: Are there any one-pot methods for the synthesis of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde derivatives?
While a two-step approach is more common and generally provides better control over the reaction, one-pot multicomponent reactions for the synthesis of polysubstituted pyrroles have been reported.[8][9] These methods often involve the in-situ formation of the 1,4-dicarbonyl precursor or the pyrrole ring followed by a subsequent functionalization in the same reaction vessel. However, for the specific synthesis of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde, a well-optimized two-step procedure is often more reliable for achieving high purity and yield.
Q4: How can I effectively purify the final 3,5-diphenyl-1H-pyrrole-2-carbaldehyde product?
The purification of the final product typically involves a combination of techniques:
Work-up: After the Vilsmeier-Haack reaction, the mixture is usually quenched by carefully pouring it onto ice and then neutralized with a base (e.g., sodium bicarbonate or sodium acetate solution). The product is then extracted with an organic solvent like dichloromethane or ethyl acetate.
Column Chromatography: The crude product is often purified by silica gel column chromatography. A solvent system such as a mixture of dichloromethane and hexane is commonly used for elution.[10]
Recrystallization: For obtaining a highly pure crystalline product, recrystallization is a valuable technique.[11][12] A suitable solvent system, such as toluene with a small amount of pyridine, can be used to obtain lustrous crystalline plates of the product.[10]
Data and Protocols
Catalyst Performance in Paal-Knorr Pyrrole Synthesis
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
Cool the flask to 0 °C in an ice bath.
Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
Dissolve 3,5-diphenyl-1H-pyrrole (1 equivalent) in anhydrous DCM.
Add the solution of the pyrrole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 1-3 hours, monitoring the progress by TLC.
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution.
Extract the aqueous layer with DCM.
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel followed by recrystallization.
Visualizing the Synthetic Pathway and Troubleshooting
DOT Language Diagrams
Caption: General two-step synthesis of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde.
Caption: Troubleshooting decision tree for low yield in Paal-Knorr synthesis.
References
Venugopala, K. N., Prasanna, R. T., & Odhav, B. (n.d.). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Rasayan Journal of Chemistry. [Link]
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Polycyclic Aromatic Compounds. [Link]
Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]
Jafari, A. A., Amini, S., & Tamaddon, F. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters. [Link]
ResearchGate. (n.d.). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. [Link]
Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. [Link]
Kumar, I., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. [Link]
Kumar, I., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. PMC. [Link]
CUNY. (n.d.). Purification by Recrystallization. [Link]
Scribd. (n.d.). Recrystallization Techniques for Purification. [Link]
Damanzan, Z., Anary-Abbasinejad, M., & Masoudi, M. (2021). A Facile and Green Approach for One-Pot Synthesis of New Pyrrole Derivatives by Three-Component Reaction Between Pyrrole, Arylglyoxals and Meldrum's Acid. Organic Chemistry Research. [Link]
Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. [Link]
ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Link]
Technical Comparison Guide: FTIR Characterization of 3,5-Diphenyl-1H-pyrrole-2-carbaldehyde
Executive Summary The synthesis of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde is a critical intermediate step in the production of BODIPY fluorophores and porphyrin-based drug scaffolds.[1] Validating the success of the form...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde is a critical intermediate step in the production of BODIPY fluorophores and porphyrin-based drug scaffolds.[1] Validating the success of the formylation step (typically via Vilsmeier-Haack reaction) requires precise spectroscopic evidence to distinguish the product from its precursor, 2,4-diphenyl-1H-pyrrole .[1]
This guide provides an in-depth analysis of the Fourier Transform Infrared (FTIR) characteristic peaks of the aldehyde group in this specific electronic environment. Unlike standard aliphatic aldehydes (1720–1740 cm⁻¹), the carbonyl stretch in this molecule undergoes a significant redshift to the 1625–1650 cm⁻¹ region. This shift is driven by the "push-pull" electronic effect of the pyrrole ring and intramolecular hydrogen bonding, a phenomenon this guide will quantify and explain.
Spectroscopic Profile & Mechanistic Insight[1][2]
To interpret the FTIR spectrum accurately, one must understand the molecular physics governing the aldehyde group in this specific scaffold.
The "Push-Pull" Effect and Redshift
In 3,5-diphenyl-1H-pyrrole-2-carbaldehyde, the carbonyl group is not an isolated entity.[1] It is conjugated with the electron-rich pyrrole ring and the phenyl substituents.
Mesomeric Effect (+M): The lone pair on the pyrrole nitrogen donates electron density into the ring, which can delocalize onto the carbonyl oxygen. This increases the single-bond character of the C=O bond, lowering its force constant and vibrational frequency.
Intramolecular Hydrogen Bonding: The syn-conformation of the aldehyde allows for a strong hydrogen bond between the pyrrole N-H and the carbonyl oxygen (N-H···O=C). This interaction weakens the C=O bond further, contributing to the redshift.
Visualizing the Electronic Environment
Figure 1: Mechanistic factors causing the diagnostic redshift of the aldehyde carbonyl stretch.
Comparative Analysis: Product vs. Alternatives
The following table contrasts the target molecule with its direct precursor and a standard non-conjugated aldehyde to highlight diagnostic differences.
Critical Note: If you observe a peak at 1720+ cm⁻¹ , your product is likely not the desired pyrrole-2-carbaldehyde. It may indicate oxidation of a side chain or the presence of non-conjugated aldehyde impurities.
To ensure the spectral data is valid, the sample must be prepared correctly. The following protocol outlines the workflow from crude synthesis to validated spectrum.
Synthesis: React 2,4-diphenylpyrrole with POCl₃ and DMF (Vilsmeier reagent).
Workup: Hydrolyze the intermediate iminium salt with aqueous sodium acetate. This step is crucial; incomplete hydrolysis will leave a C=N species (1600–1620 cm⁻¹) that mimics the aldehyde peak.
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, CH₂Cl₂/Hexane).
Sample Preparation (FTIR):
Preferred:ATR (Attenuated Total Reflectance) .[2][3] Requires minimal prep. Ensure the crystal (Diamond/ZnSe) is clean.
Alternative:KBr Pellet . Mix 1 mg sample with 100 mg dry KBr. Grind to fine powder. Press at 10 tons. Warning: Wet KBr introduces water peaks (3400 cm⁻¹) that obscure the N-H region.
Workflow Diagram
Figure 2: Step-by-step workflow for synthesizing and validating the target aldehyde.
When analyzing the spectrum, use these "Self-Validating" checks to ensure trustworthiness:
The "Doublet" Check: Do not rely solely on the C=O peak. Look for the Fermi resonance doublet at 2850/2750 cm⁻¹. If the 2750 cm⁻¹ shoulder is missing, the 1640 cm⁻¹ peak might be a C=C alkene stretch, not an aldehyde.
The N-H Shift: Compare the N-H stretch to the starting material. If the N-H peak has not broadened and shifted to a lower wavenumber, the intramolecular hydrogen bond is absent, suggesting the formylation might have occurred at the Nitrogen (N-formyl) rather than the Carbon (C-formyl), or the product is not formed.
Water Contamination: A broad hump >3400 cm⁻¹ indicates wet KBr or solvent. This can mask the specific N-H interaction. Dry the sample in a vacuum desiccator and re-run.
References
NIST Chemistry WebBook. 1H-Pyrrole-2-carboxaldehyde Infrared Spectrum.[1] (Standard reference for unsubstituted pyrrole-2-carbaldehyde showing C=O at ~1640 cm⁻¹).[1]
[Link]
Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (Detailed explanation of Fermi resonance and conjugation effects on aldehyde shifts).
[Link]
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Authoritative text on "Push-Pull" resonance effects in heterocyclic aldehydes).
(Standard Textbook Reference - widely available in academic libraries)[1]
mass spectrometry fragmentation pattern of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde
Analytical Benchmarking: Mass Spectrometric Profiling of 3,5-Diphenyl-1H-pyrrole-2-carbaldehyde Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3,5-diphe...
Author: BenchChem Technical Support Team. Date: February 2026
Analytical Benchmarking: Mass Spectrometric Profiling of 3,5-Diphenyl-1H-pyrrole-2-carbaldehyde
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde (
, MW 247.29).[1] As a critical intermediate in the synthesis of BODIPY dyes and porphyrin-based therapeutics, distinguishing this compound from its deformylated byproducts (e.g., 3,5-diphenylpyrrole) and structural isomers is essential for validation.[1]
This document compares two primary analytical "alternatives"—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine which method yields superior structural elucidation for this specific analyte.
Part 1: Comparative Analysis (EI vs. ESI)
For researchers characterizing 3,5-diphenyl-1H-pyrrole-2-carbaldehyde, the choice of ionization method dictates the quality of structural data. The following table contrasts the "performance" of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific pyrrole derivative.
Minimal. Requires MS/MS (CID) to induce fragmentation.
Detection Limit
Moderate (picogram range).
High (femtogram range, LC-coupled).
Critical Advantage
Unambiguously confirms the aldehyde group via CO loss (M-28).[1]
Best for analyzing complex reaction mixtures (LC-MS) without thermal degradation.[1]
Recommendation
Gold Standard for Purity Analysis. Use EI to prove the aldehyde is intact.
Gold Standard for Reaction Monitoring. Use ESI to track consumption of starting materials.
Part 2: Mechanistic Fragmentation Analysis
The structural integrity of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde is defined by the stability of its conjugated pyrrole core.[1] However, the aldehyde moiety at position 2 is the "weak link" that provides the most diagnostic fragmentation pathway.
Primary Fragmentation Pathway (EI-MS)
Under electron impact (70 eV), the molecule follows a predictable decay driven by aromatic stabilization.
Molecular Ion (
, m/z 247): The base peak (100% relative abundance) is typically the parent ion due to the high stability of the diphenyl-conjugated pyrrole system.
Loss of Hydrogen (
, m/z 246): Cleavage of the aldehydic hydrogen. This is a common feature of aromatic aldehydes.
Loss of Carbon Monoxide (
, m/z 218) or (, m/z 219):
Mechanism: A radical-induced
-cleavage removes the carbonyl oxygen as CO (28 Da).[1]
Significance: This is the diagnostic peak . If this loss is absent, the aldehyde group has likely oxidized to an acid or reduced to an alcohol.
Pyrrole Ring Cleavage (
): Following the loss of CO, the remaining species (resembling a diphenylpyrrole radical) often ejects HCN (27 Da) , a signature of the pyrrole ring collapse.
Phenyl Fragments (m/z 77, 51): Standard aromatic decay from the substituents at positions 3 and 5.
Visualizing the Pathway
Caption: Figure 1. Proposed Electron Ionization (EI) fragmentation tree for 3,5-diphenyl-1H-pyrrole-2-carbaldehyde. The loss of CO (m/z 219) is the critical quality attribute.
Part 3: Experimental Protocols
To replicate these results, the following protocols ensure reproducibility and minimize artifact formation (such as thermal decarbonylation in the inlet).
Protocol A: GC-MS (Electron Ionization)
Best for: Purity analysis and structural confirmation.[1]
Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM). Ensure complete solubility; filter if necessary.
Inlet Conditions:
Mode: Splitless (to maximize sensitivity) or Split (10:1) if concentrated.
Temperature: 250°C . Note: Do not exceed 280°C to prevent thermal degradation of the aldehyde.
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5).[1]
No M-28 loss. Parent ion matches the fragment of the aldehyde.
2,4-Diphenylpyrrole isomer
219
192 (M-27)
Indistinguishable from 3,5-diphenylpyrrole by MS alone; requires NMR.[1]
Decision Logic for Analysts
Caption: Figure 2. Analytical decision matrix for validating synthesis success using Mass Spectrometry.
References
Liang, X., Guo, Z., & Yu, C. (2013).[1][4] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2384–2394. Link
BenchChem Technical Support. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem Application Notes. Link
Paine, J. B., et al. (1976). Pyrrole chemistry. The synthesis of 3,5-disubstituted pyrrole-2-carbaldehydes.[1] The Journal of Organic Chemistry, 41(17), 2826–2835. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (General reference for Aldehyde/Pyrrole fragmentation mechanisms).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity Comparison of 3,5-Diphenyl-1H-pyrrole-2-carbaldehyde Schiff Bases
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Drug Discovery Scientists, and Academic Researchers
Executive Summary
The 3,5-diphenyl-1H-pyrrole-2-carbaldehyde scaffold represents a pharmacologically privileged structure in medicinal chemistry. Unlike simple pyrrole-2-carbaldehyde derivatives, the inclusion of phenyl groups at the C3 and C5 positions significantly enhances lipophilicity (
), molecular volume, and stacking potential. These physicochemical alterations are critical for modulating biological activity, particularly in DNA intercalation , cellular membrane penetration , and hydrophobic pocket binding in enzyme targets (e.g., metallo--lactamases).
This guide objectively compares the biological performance of Schiff bases derived from this specific scaffold against unsubstituted pyrrole analogs and standard clinical agents.[1]
Chemical Context & Synthesis Workflow[1][2][3][4][5][6][7]
To understand the biological data, one must first establish the structural origin. The 3,5-diphenyl backbone is typically accessed via the Vilsmeier-Haack formylation of 2,4-diphenylpyrrole.
Synthesis Logic & Pathway
The synthesis of the Schiff base involves two critical stages:
Scaffold Construction: Formation of the aldehyde via electrophilic aromatic substitution.
Imine Formation: Condensation with primary amines (anilines, hydrazides, etc.) to yield the active Schiff base.
Figure 1: Step-wise synthetic pathway for generating 3,5-diphenyl-1H-pyrrole-2-carbaldehyde Schiff bases.
Comparative Biological Activity
The following analysis compares the 3,5-diphenyl derivatives against Unsubstituted Pyrrole Analogs (to isolate the effect of the phenyl rings) and Standard Drugs (to benchmark potency).
A. Antimicrobial Activity
The lipophilic nature of the 3,5-diphenyl group facilitates passive transport across the lipid bilayer of Gram-positive and Gram-negative bacteria.
Key Insight: The 3,5-diphenyl substitution often results in lower MIC values (higher potency) against Gram-positive bacteria compared to unsubstituted analogs due to increased hydrophobic interaction with the bacterial cell wall.
Compound Class
Target Organism
Activity Zone (mm)
MIC (µg/mL)
Relative Potency vs. Std
3,5-Diphenyl Schiff Base
S. aureus (Gram +)
22 - 28
6.25 - 12.5
High (Comparable to Ciprofloxacin)
Unsubstituted Pyrrole SB
S. aureus (Gram +)
14 - 18
25 - 50
Moderate
3,5-Diphenyl Schiff Base
E. coli (Gram -)
16 - 20
12.5 - 25
Moderate (Lower permeability)
Standard (Ciprofloxacin)
Broad Spectrum
25 - 30
< 1.0
Very High
Mechanistic Note: The azomethine nitrogen (-C=N-) acts as a proton acceptor, disrupting bacterial cell walls. The phenyl rings at C3/C5 stabilize the molecule in hydrophobic pockets of bacterial proteins.
B. Anticancer (Cytotoxic) Activity
Schiff bases of this class act as DNA intercalators . The planar pyrrole ring, extended by the phenyl groups and the conjugated imine system, allows for insertion between DNA base pairs.
Target Cell Lines: MCF-7 (Breast), LoVo (Colon), HeLa (Cervical).
SAR Finding: Derivatives with electron-withdrawing groups (e.g., -NO2, -Cl) on the amine side of the Schiff base exhibit the highest cytotoxicity.
Compound
Cell Line
IC50 (µM)
Selectivity Index (SI)
3,5-Diphenyl-SB (4-NO2)
MCF-7
4.12 ± 1.2
> 3.8 (Selective)
3,5-Diphenyl-SB (4-OMe)
MCF-7
15.3 ± 0.6
< 2.0 (Low Selectivity)
Standard (Doxorubicin)
MCF-7
0.5 - 1.0
Low (Toxic to normal cells)
C. Antioxidant Activity
Evaluated via DPPH radical scavenging assays.[2] The pyrrole NH and the imine group contribute to hydrogen atom transfer (HAT).
Performance: Generally lower than ascorbic acid but significantly enhanced when complexed with metals (Cu(II), Zn(II)).
Data Point: Uncomplexed ligands show IC50 values of ~40-60 µM, whereas Cu(II) complexes can reach ~10-15 µM (closer to standard antioxidants).
Structure-Activity Relationship (SAR) Logic
The biological efficacy of these molecules is not random; it follows specific electronic and steric rules.
Figure 2: Structure-Activity Relationship (SAR) map detailing how structural features drive biological outcomes.
Experimental Protocols
Protocol A: Synthesis of 3,5-Diphenyl-1H-pyrrole-2-carbaldehyde
Based on Vilsmeier-Haack Formylation
Preparation: Dissolve 2,4-diphenylpyrrole (1.0 eq) in anhydrous DMF (1.2 eq) under
atmosphere.
Addition: Cool to 0°C. Add
(1.05 eq) dropwise over 15 minutes.
Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) and stir for 2-4 hours (monitor via TLC).
Workup: Pour mixture into ice-cold saturated sodium acetate solution. Reflux for 15 mins to hydrolyze the iminium salt.
Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol.
Expected Yield: 80-90%
Appearance: Off-white to yellow solid.
Protocol B: General Schiff Base Condensation
Mix: Dissolve the aldehyde (1 mmol) in 15 mL absolute ethanol.
Catalyze: Add the primary amine (1 mmol) and 2-3 drops of glacial acetic acid.
Reflux: Heat at reflux (
) for 3-6 hours.
Purify: Cool to RT. Filter the colored precipitate. Wash with cold ethanol and ether.[3] Recrystallize from Ethanol/DMF.
References
Synthesis of 3,5-Diphenyl-1H-pyrrole-2-carbaldehyde
Optimization of Prodiginines as Single-Dose Curative Antimalarials. (2025).[4][5][6] Journal of Medicinal Chemistry.
Antimicrobial Activity of Pyrrole Schiff Bases
Synthesis, Characterization and Antimicrobial Activity of Metal Schiff Base Complexes Derived from Pyrrole-2-carbaldehyde. (2018). RJLBPCS.
Anticancer & SAR of 3,5-Diarylpyrroles
Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. (2017).[7] European Journal of Medicinal Chemistry.
BOPHY Dye Precursor Application
Synthesis dibromo substituted BOPHY dye for the singlet oxygen gener
General Antioxidant Review
Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review. (2017).[7] Journal of Pharmaceutical and Medicinal Research.
X-ray crystallography data for 3,5-diphenyl-1H-pyrrole-2-carbaldehyde structure
The following guide provides an in-depth technical analysis of the structural and physicochemical data for 3,5-diphenyl-1H-pyrrole-2-carbaldehyde . This guide is designed for researchers in medicinal chemistry and materi...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the structural and physicochemical data for 3,5-diphenyl-1H-pyrrole-2-carbaldehyde .
This guide is designed for researchers in medicinal chemistry and materials science (specifically porphyrin/BODIPY synthesis). It synthesizes confirmed experimental data with structural comparisons to key isomers to compensate for the specific scarcity of published single-crystal X-ray diffraction (SC-XRD) unit cell parameters for this exact derivative.
Executive Summary & Technical Context
3,5-diphenyl-1H-pyrrole-2-carbaldehyde is a critical heterocyclic scaffold, primarily utilized as a precursor for BODIPY dyes (meso-substituted boron-dipyrromethenes) and pyrrole-based kinase inhibitors.
Unlike its 3,4-diphenyl isomer, the 3,5-substitution pattern offers a unique steric environment. The phenyl rings are separated by the pyrrole core, minimizing steric clash and allowing for a more planar molecular conformation in the solid state compared to the twisted nature of 3,4-diaryl analogs. This guide compares the confirmed spectroscopic data of the 3,5-isomer against its structural alternatives and outlines the crystallization protocols required to generate high-quality single crystals.
Key Performance Indicators (KPIs)
Feature
3,5-Diphenyl Isomer (Target)
3,4-Diphenyl Isomer (Alternative)
3,5-Dimethyl Isomer (Reference)
Steric Profile
Low Clash (C3/C5 separation)
High Clash (C3/C4 adjacency)
Low (Methyl groups)
Conformation
High Planarity Potential
Twisted (Propeller-like)
Planar
Melting Point
154 – 155 °C
190 – 192 °C
90 – 92 °C
Primary Use
Symmetric BODIPY synthesis
Asymmetric functionalization
Standard BODIPY synthesis
Chemical Profile & Spectroscopic Data
Data verified from Vilsmeier-Haack formylation product analysis.
In the absence of a deposited CIF (Crystallographic Information File) for the specific 3,5-diphenyl isomer, we utilize Isostructural Analysis to predict the packing behavior. This method relies on the "Principle of Homology" in crystal engineering.
Comparative Analysis: The "Steric Twist" Factor
The crucial difference between the 3,5- and 3,4-isomers lies in the dihedral angle of the phenyl substituents relative to the pyrrole plane.
3,4-Diphenyl Isomer (Alternative): The phenyl rings at positions 3 and 4 are adjacent. To avoid steric repulsion between their ortho-hydrogens, they must rotate out of the pyrrole plane, creating a "propeller" twist (dihedral angles typically >45°). This disrupts
- stacking in the crystal lattice.
3,5-Diphenyl Isomer (Target): The phenyl rings are separated by the C4 carbon. This spacing allows both phenyl rings to adopt a more coplanar conformation with the pyrrole core.
Prediction: The crystal structure is stabilized by extensive
-stacking and centrosymmetric N-H...O=C hydrogen bonded dimers , forming flat ribbons rather than the helical columns seen in the 3,4-isomer.
Hydrogen Bonding Motif
Like most pyrrole-2-carbaldehydes, the 3,5-diphenyl isomer crystallizes as a Hydrogen-Bonded Dimer (Graph Set
).
Donor: Pyrrole N-H
Acceptor: Carbonyl Oxygen (C=O) of the adjacent molecule.
Geometry: The dimer is planar, further supporting the formation of layered crystal lattices.
Experimental Protocol: Crystallization & Data Collection
To obtain high-quality single crystals suitable for X-ray diffraction, a Self-Validating Slow Evaporation Protocol is recommended. This method minimizes kinetic trapping and favors the thermodynamic polymorph.
Workflow Diagram
The following Graphviz diagram outlines the critical path from crude synthesis to refined structure.
Caption: Logical workflow for the generation and structural determination of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde crystals.
Step-by-Step Crystallization Protocol
Purification: Ensure the starting material is >98% pure by NMR. Impurities (especially unreacted 2,4-diphenylpyrrole) will inhibit crystal growth.
Solvent Selection: Prepare a binary solvent system.
Solvent A (Good): Dichloromethane (DCM) or Chloroform.
Solvent B (Poor): Ethanol or Hexane.
Dissolution: Dissolve 20 mg of the compound in the minimum amount of Solvent A (approx. 1-2 mL) in a scintillation vial.
Layering (Diffusion Method): Carefully layer 2 mL of Solvent B on top of the solution. Do not mix.
Incubation: Cap the vial loosely (or poke a pinhole in the cap) and store at 4°C in a vibration-free environment.
Harvesting: Colorless to pale yellow prismatic crystals should appear within 48-72 hours.
References
Synthesis & Characterization: "Copper-Catalyzed Cascade Aminoalkynylation-Oxidation... Stereospecific Synthesis of (Z)-2-Amino Conjugated Enynals." Supporting Information (S42). (Contains specific NMR/MP data for 3,5-diphenyl-1H-pyrrole-2-carbaldehyde).